Methyl 3-formyl-4-hydroxybenzoate

Description

The exact mass of the compound Methyl 3-formyl-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-formyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-formyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

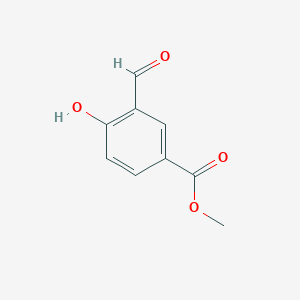

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSJCWKOKYOJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179335 | |

| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-99-9 | |

| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-formyl-4-hydroxybenzoate: A Comprehensive Technical Guide

CAS Number: 24589-99-9

This technical guide provides an in-depth overview of Methyl 3-formyl-4-hydroxybenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid organic compound with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2][3][4] It is also known by its synonyms, 3-Formyl-4-hydroxybenzoic acid methyl ester and 5-(Methoxycarbonyl)salicylaldehyde.[2][3][4] The compound typically appears as a white to light yellow powder or crystal.[2][4]

| Property | Value | Reference |

| CAS Number | 24589-99-9 | [1][2][3][4] |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | 80-84 °C | [3] |

| Purity | >95.0% (GC) to 97% | [1][2][3] |

Synthesis Protocols

Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various methods. Two prominent protocols are detailed below.

Formylation of Methyl 4-hydroxybenzoate (B8730719)

A common synthesis route involves the direct formylation of methyl 4-hydroxybenzoate. This method is advantageous as it avoids the use of highly toxic cyanides.[5][6]

Experimental Protocol:

-

In a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (B128534) (9.3 L, 82 mol), and paraformaldehyde (3.9 kg, 131.2 mol).[5]

-

Add dichloromethane (B109758) (18 L) as the solvent.[5]

-

Heat the mixture in an oil bath at 60°C (internal temperature 44°C) and stir overnight.[5]

-

After cooling to room temperature, slowly add an aqueous solution diluted with 5 L of concentrated hydrochloric acid.[5]

-

Filter the insoluble material.[5]

-

Extract the aqueous layer four times with dichloromethane.[5]

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Esterification of 4-Formyl-3-hydroxybenzoic acid

Another synthetic approach involves the esterification of 4-formyl-3-hydroxybenzoic acid.

Experimental Protocol:

-

Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (B129727) (70 mL).[7]

-

Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.[7]

-

Heat the mixture to reflux and maintain for overnight.[7]

-

Concentrate the reaction mixture to dryness.[7]

-

Add 50 mL of toluene (B28343) and concentrate again to remove residual thionyl chloride.[7]

-

Recrystallize the residue from an ethyl acetate-hexane mixture to obtain pure methyl 4-formyl-3-hydroxybenzoate (yield: 85%).[7]

Applications in Drug Development and Research

Methyl 3-formyl-4-hydroxybenzoate is a valuable intermediate in the synthesis of various heterocyclic compounds that are scaffolds in drug discovery.[8] Its utility stems from the presence of multiple reactive functional groups: a formyl group, a phenolic hydroxyl group, and a methyl ester.[8]

Synthesis of Benzofurans and Coumarins

This compound serves as a key precursor for the synthesis of complex heterocyclic structures like benzofurans and coumarins, which are known for their diverse biological activities.[8] The aldehyde group can readily undergo condensation reactions, while the phenolic hydroxyl and methyl ester groups offer sites for further functionalization.[8]

Potential Biological Activities of Derivatives

While direct biological activity data for Methyl 3-formyl-4-hydroxybenzoate is limited, its derivatives are explored for various therapeutic applications. Related compounds have shown potential anti-inflammatory, antioxidant, and anti-tumor activities.[9] For instance, certain benzoate (B1203000) derivatives have been investigated for their antifungal properties.

Safety Information

Methyl 3-formyl-4-hydroxybenzoate is classified as harmful if swallowed (Acute Tox. 4 Oral), and causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2). It may also cause respiratory irritation (STOT SE 3). Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

References

- 1. Methyl 3-formyl-4-hydroxybenzoate (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Methyl 3-Formyl-4-hydroxybenzoate | 24589-99-9 | TCI AMERICA [tcichemicals.com]

- 3. 3-甲酰基-4-羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 3-Formyl-4-hydroxybenzoate | 24589-99-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid [benchchem.com]

- 8. Methyl 4-formyl-3-hydroxybenzoate | High Purity [benchchem.com]

- 9. chembk.com [chembk.com]

Technical Data Summary: Methyl 3-formyl-4-hydroxybenzoate

This document provides the molecular weight and associated chemical data for Methyl 3-formyl-4-hydroxybenzoate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Weight

The fundamental properties of Methyl 3-formyl-4-hydroxybenzoate are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in experimental research and development.

| Identifier | Value | Source |

| Chemical Name | Methyl 3-formyl-4-hydroxybenzoate | N/A |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| CAS Number | 24589-99-9 | [1] |

The molecular weight is derived from the compound's molecular formula, C₉H₈O₄, which is composed of nine carbon atoms, eight hydrogen atoms, and four oxygen atoms.

Logical Derivation of Molecular Weight

The calculation of a compound's molecular weight is a foundational concept in chemistry, based on its atomic composition. The workflow for this calculation is a direct, linear process.

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-4-hydroxybenzoate is a key organic intermediate possessing a unique trifunctional chemical structure, which includes a methyl ester, a hydroxyl group, and a formyl group attached to a benzene (B151609) ring. This arrangement makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and safety information to support its application in research and drug development.

Chemical and Physical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 80-84 °C | |

| CAS Number | 24589-99-9 | |

| Synonyms | 3-Formyl-4-hydroxybenzoic acid methyl ester, 5-(Methoxycarbonyl)salicylaldehyde | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758); insoluble in water. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts in a solvent like CDCl₃ are tabulated below. These predictions are based on the analysis of substituent effects on the aromatic ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~9.8 | Singlet | 1H | -CH O |

| ~7.8-8.0 | Multiplet | 2H | Aromatic Protons |

| ~7.0-7.2 | Multiplet | 1H | Aromatic Proton |

| ~3.9 | Singlet | 3H | -COOCH ₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C HO |

| ~168 | -C OOCH₃ |

| ~160 | C -OH |

| ~135 | Aromatic C -H |

| ~130 | Aromatic C -H |

| ~125 | Aromatic C -COOCH₃ |

| ~120 | Aromatic C -CHO |

| ~118 | Aromatic C -H |

| ~52 | -COOC H₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of methyl 3-formyl-4-hydroxybenzoate is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 (broad) | O-H | Stretching |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-3000 | C-H (methyl) | Stretching |

| ~2720 and ~2820 | C-H (aldehyde) | Stretching (Fermi doublet) |

| ~1720 | C=O (ester) | Stretching |

| ~1680 | C=O (aldehyde) | Stretching |

| 1580-1600 | C=C (aromatic) | Stretching |

| 1100-1300 | C-O (ester and phenol) | Stretching |

Experimental Protocols

Synthesis of Methyl 3-formyl-4-hydroxybenzoate

A common method for the synthesis of methyl 3-formyl-4-hydroxybenzoate is through the direct formylation of methyl 4-hydroxybenzoate (B8730719).

Reaction:

-

Starting Material: Methyl 4-hydroxybenzoate

-

Reagents: Magnesium chloride, triethylamine (B128534), paraformaldehyde

-

Solvent: Dichloromethane

-

Procedure:

-

In a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

-

Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.

-

After cooling to room temperature, slowly add an aqueous solution of 5 L of concentrated hydrochloric acid.

-

Filter off any insoluble material.

-

Extract the aqueous layer with dichloromethane (4 times).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification

The crude product from the synthesis can be purified by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Reactivity and Applications in Drug Development

Methyl 3-formyl-4-hydroxybenzoate is a versatile synthetic intermediate due to its three reactive functional groups.[2] The aldehyde group can undergo nucleophilic addition and condensation reactions, the phenolic hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed to a carboxylic acid or transesterified.[2]

This trifunctional nature makes it a valuable precursor for synthesizing complex heterocyclic compounds, such as benzofurans and coumarins, which are privileged scaffolds in drug discovery due to their wide range of biological activities.[2]

Diagrams

Safety and Handling

Methyl 3-formyl-4-hydroxybenzoate is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be used when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | |||

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | |||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves.

-

Respiratory Protection: Dust mask or respirator if handling large quantities or in a poorly ventilated area.

Handle in a well-ventilated area and avoid generating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

In-Depth Technical Guide to the Physical Properties of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the chemical formula C₉H₈O₄. It belongs to the class of aromatic compounds containing a benzoate (B1203000) ester, a formyl group, and a hydroxyl group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its effective use in research and development, including reaction setup, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of Methyl 3-formyl-4-hydroxybenzoate, detailed experimental protocols for their determination, and a workflow for physical property analysis.

Core Physical Properties

The physical properties of a compound are crucial for its handling, characterization, and application. The following tables summarize the key physical data for Methyl 3-formyl-4-hydroxybenzoate.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-formyl-4-hydroxybenzoate | IUPAC |

| Synonyms | 5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoic acid methyl ester | [1] |

| CAS Number | 24589-99-9 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | |

| InChI | 1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | [1] |

| SMILES | COC(=O)c1ccc(O)c(C=O)c1 | [1] |

Thermal and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [3] |

Spectral Data (Predicted)

Experimental spectral data for Methyl 3-formyl-4-hydroxybenzoate is not widely available. The following tables provide predicted Nuclear Magnetic Resonance (NMR) data. It is crucial to note that these are computational predictions and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.2 | s | Aldehydic proton (-CHO) |

| ~7.9 | d | Aromatic proton ortho to the formyl group |

| ~7.6 | dd | Aromatic proton ortho to the ester group |

| ~7.0 | d | Aromatic proton meta to the formyl group |

| ~3.9 | s | Methyl ester protons (-OCH₃) |

| ~11.0 | s (broad) | Phenolic proton (-OH) |

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~195 | Aldehydic carbon (-CHO) |

| ~166 | Ester carbonyl carbon (-COO-) |

| ~160 | Aromatic carbon attached to -OH |

| ~135 | Aromatic carbon ortho to the formyl group |

| ~130 | Aromatic carbon ortho to the ester group |

| ~125 | Aromatic carbon to which the formyl group is attached |

| ~120 | Aromatic carbon to which the ester group is attached |

| ~118 | Aromatic carbon meta to the formyl group |

| ~52 | Methyl ester carbon (-OCH₃) |

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of a solid organic compound like Methyl 3-formyl-4-hydroxybenzoate.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample in a fresh capillary tube.

-

Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined rough melting point.

-

Carefully record the temperature at which the first signs of melting are observed and the temperature at which the solid is completely liquefied. This is the accurate melting point range.

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

Procedure:

-

Place approximately 10-20 mg of the compound into a small, clean test tube.

-

Add about 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the mixture can be gently warmed to see if solubility increases with temperature. Note any changes upon cooling.

-

If the compound remains undissolved, it is considered insoluble or sparingly soluble in that solvent.

-

Repeat the process with different solvents to build a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the sample's signals.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Acquire the ¹³C NMR spectrum. This usually requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Process the ¹³C NMR data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr, IR grade)

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly dry the sample and the KBr powder to remove any water, as it has a strong IR absorbance.

-

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a very fine, homogenous powder.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure to the die to form a thin, transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (of the empty sample compartment).

-

Record the sample spectrum.

-

The resulting spectrum will show the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI)

-

Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure (Electron Impact Ionization):

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.

-

This causes the molecules to ionize, typically by losing an electron to form a radical cation (the molecular ion, M⁺•).

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion peak, which provides the molecular weight of the compound.

Mandatory Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the determination of the physical properties of a solid organic compound.

Caption: A flowchart illustrating the general experimental workflow for determining the key physical properties of a solid organic compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 3-formyl-4-hydroxybenzoate

This technical guide provides a comprehensive overview of methyl 3-formyl-4-hydroxybenzoate, a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of complex molecules.

Chemical Structure and Properties

Methyl 3-formyl-4-hydroxybenzoate, also known by synonyms such as 5-(Methoxycarbonyl)salicylaldehyde and 4-Carbomethoxysalicylaldehyde, is an organic compound characterized by a benzene (B151609) ring substituted with a methyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1][2] This unique arrangement of functional groups makes it a valuable precursor in various synthetic pathways.[3]

The chemical structure of methyl 3-formyl-4-hydroxybenzoate is presented below.

References

An In-depth Technical Guide to Methyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-formyl-4-hydroxybenzoate, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical synonyms and properties, provides explicit experimental protocols for its use in the synthesis of biologically active compounds, and explores its relevance in the context of anticancer research, particularly through the modulation of key signaling pathways.

Chemical Identity and Synonyms

Methyl 3-formyl-4-hydroxybenzoate is a multifunctional aromatic compound. For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | Methyl 3-formyl-4-hydroxybenzoate |

| CAS Number | 24589-99-9 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Synonyms | 3-Formyl-4-hydroxybenzoic acid methyl ester, 5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoesäure-methylester |

Role as a Precursor in Anticancer Drug Discovery

Methyl 3-formyl-4-hydroxybenzoate serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably benzofuran (B130515) derivatives.[1] These synthesized benzofurans have demonstrated significant potential as anticancer agents. Research has shown that certain benzo[b]furan derivatives exhibit potent antiproliferative activity against human breast cancer cell lines, such as MCF-7 and MDA MB-231.[2]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives, synthesized from precursors like Methyl 3-formyl-4-hydroxybenzoate, have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate potent anticancer activity.

| Compound | Cell Line | IC₅₀ (µM) |

| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 |

| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 |

Data extracted from studies on benzo[b]furan derivatives' anticancer activity.[2]

Experimental Protocols

Detailed methodologies for the synthesis of biologically active molecules using Methyl 3-formyl-4-hydroxybenzoate and the subsequent evaluation of their cytotoxic effects are presented below.

Synthesis of Benzofuran-2-Carboxylic Acid from Methyl 3-formyl-4-hydroxybenzoate

This protocol outlines a common method for the synthesis of a benzofuran derivative from a salicylaldehyde (B1680747) precursor, which is structurally analogous to Methyl 3-formyl-4-hydroxybenzoate.

Materials:

-

Substituted salicylaldehyde (e.g., Methyl 3-formyl-4-hydroxybenzoate)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethanolic potassium hydroxide (B78521) solution (30%)

-

1 M Hydrochloric acid solution

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

A mixture of the salicylaldehyde derivative (0.5 mmol), ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing acetonitrile (12 mL).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the acetonitrile is evaporated to dryness.

-

A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.

-

After cooling, the mixture is acidified with a 1 M hydrochloric acid solution to precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried to yield the benzofuran-2-carboxylic acid derivative.[3]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microplates

-

MTT labeling reagent (0.5 mg/mL)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for 72 hours.

-

After the incubation period, remove the medium and add 28 µL of the 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the untreated control.

Involvement in Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[2] Inhibition of this pathway is a major strategy in cancer therapy. Studies have shown that certain benzofuran derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by benzofuran derivatives.

Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

This diagram illustrates that upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then stimulates mTORC1, a central regulator of cell growth and proliferation. Benzofuran derivatives have been shown to inhibit this pathway, potentially at the level of mTOR, thereby blocking downstream signaling and promoting apoptosis in cancer cells.[2][6][7]

Conclusion

Methyl 3-formyl-4-hydroxybenzoate is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of benzofuran derivatives with potent anticancer activity highlights its importance in drug discovery and development. The ability of these derivatives to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, provides a strong rationale for their further investigation as potential therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important intermediate.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Methoxycarbonyl)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

5-(Methoxycarbonyl)salicylaldehyde, systematically known as Methyl 4-formyl-3-hydroxybenzoate, is a multifunctional aromatic organic compound. Its structure incorporates a salicylaldehyde (B1680747) moiety with a methoxycarbonyl group at the 5-position, rendering it a valuable intermediate in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Methoxycarbonyl)salicylaldehyde is presented in the table below. The compound is a colorless to slightly yellow solid and is soluble in several organic solvents but insoluble in water.[1]

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 4-formyl-3-hydroxybenzoate | [2] |

| Synonyms | 5-(Methoxycarbonyl)salicylaldehyde, 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde | [2] |

| CAS Number | 24589-98-8 | [2] |

| Molecular Formula | C₉H₈O₄ | [2][3] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow solid | [1] |

| Melting Point | 80-84 °C / 136-140 °C | [1][4] |

| Boiling Point | 331-334 °C | [1] |

| Solubility | Soluble in methanol (B129727), ethanol, dichloromethane; insoluble in water | [1] |

Spectroscopic Data

The structural elucidation of 5-(Methoxycarbonyl)salicylaldehyde is supported by various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of 5-(Methoxycarbonyl)salicylaldehyde would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group from the ester and subsequent loss of carbon monoxide, similar to the fragmentation of methyl 4-formylbenzoate.[1]

Experimental Protocols

Synthesis of 5-(Methoxycarbonyl)salicylaldehyde

A common method for the synthesis of 5-(Methoxycarbonyl)salicylaldehyde is through the esterification of 4-formyl-3-hydroxybenzoic acid.[8]

Protocol: Esterification of 4-Formyl-3-hydroxybenzoic acid [8]

-

Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (70 mL).

-

Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight).

-

Cool the reaction mixture and concentrate to dryness under reduced pressure.

-

Add toluene (B28343) (50 mL) to the residue and concentrate again to remove residual thionyl chloride.

-

Recrystallize the crude product from an ethyl acetate-hexane solvent system.

-

This procedure is reported to yield approximately 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate.

The synthesis can also be achieved through the direct formylation of methyl 3-hydroxybenzoate.[9]

Reactivity and Chemical Transformations

The chemical reactivity of 5-(Methoxycarbonyl)salicylaldehyde is dictated by its three primary functional groups: the aldehyde, the phenolic hydroxyl, and the methyl ester.

-

Aldehyde Group: The formyl group is highly reactive and can undergo a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a hydroxymethyl group. It is also a key functional group for the formation of Schiff bases through condensation reactions with primary amines.[10]

-

Phenolic Hydroxyl Group: The hydroxyl group can participate in alkylation and acylation reactions. It also imparts metal-chelating properties to the molecule.[10]

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification with other alcohols.[10]

This versatile reactivity makes 5-(Methoxycarbonyl)salicylaldehyde a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds such as benzofurans and coumarins.[10]

Biological Activity and Applications

While 5-(Methoxycarbonyl)salicylaldehyde is primarily utilized as a synthetic intermediate, its structural motifs are found in molecules with biological activity. Derivatives of salicylaldehyde have been investigated for various pharmacological properties. For instance, polymers derived from hydroxybenzoates have shown antimicrobial activity against Staphylococcus aureus.[11] The parent compound itself may possess anti-inflammatory, antioxidant, and anti-tumor properties, often in combination with other chemical entities.[1] Its primary role in drug discovery and development is as a scaffold for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[10] In the field of material science, it serves as a precursor for the development of new organic polymers and metal-organic frameworks (MOFs).[10]

Safety Information

5-(Methoxycarbonyl)salicylaldehyde is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[1] It should be used in a well-ventilated area, and direct contact with the skin and inhalation of its vapor should be avoided.[1]

GHS Hazard Statements: H302, H315, H319, H335[2][3]

Visualizations

Below are diagrams illustrating key workflows and relationships related to 5-(Methoxycarbonyl)salicylaldehyde.

Caption: A flowchart illustrating the synthesis of 5-(Methoxycarbonyl)salicylaldehyde.

Caption: Reactivity pathways of the functional groups in 5-(Methoxycarbonyl)salicylaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-formyl-3-hydroxybenzoate | C9H8O4 | CID 14395860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-formylbenzoate(1571-08-0) IR Spectrum [m.chemicalbook.com]

- 8. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid [benchchem.com]

- 9. METHYL 4-FORMYL-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 4-formyl-3-hydroxybenzoate | High Purity [benchchem.com]

- 11. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Data of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for methyl 3-formyl-4-hydroxybenzoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in fundamental NMR principles and analysis of spectral data from structurally analogous compounds. This document also includes a detailed experimental protocol for the synthesis of the title compound, providing context for sample preparation for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of methyl 3-formyl-4-hydroxybenzoate. The predictions are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with known NMR data of similar compounds. The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1: Structure and Atom Numbering for NMR Assignment

A diagram illustrating the chemical structure and atom numbering of methyl 3-formyl-4-hydroxybenzoate for NMR peak assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of methyl 3-formyl-4-hydroxybenzoate in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl ester protons, the aldehyde proton, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.2 - 8.4 | d | ~2.0 | 1H |

| H-6 | 7.8 - 8.0 | dd | ~8.5, ~2.0 | 1H |

| H-5 | 7.0 - 7.2 | d | ~8.5 | 1H |

| -CHO | 9.8 - 10.0 | s | - | 1H |

| -OH | 10.0 - 11.0 | s (broad) | - | 1H |

| -OCH₃ | 3.9 - 4.0 | s | - | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 167 |

| C=O (aldehyde) | 190 - 192 |

| C-4 | 160 - 162 |

| C-2 | 135 - 137 |

| C-6 | 130 - 132 |

| C-3 | 124 - 126 |

| C-1 | 122 - 124 |

| C-5 | 118 - 120 |

| -OCH₃ | 52 - 53 |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of methyl 3-formyl-4-hydroxybenzoate, which can then be used for NMR analysis.

Synthesis of Methyl 3-formyl-4-hydroxybenzoate

A common method for the synthesis of methyl 3-formyl-4-hydroxybenzoate is through the formylation of methyl 4-hydroxybenzoate (B8730719).

Materials:

-

Methyl 4-hydroxybenzoate

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), and paraformaldehyde (8.0 eq) in dichloromethane.

-

Heat the mixture at reflux (approximately 40-45 °C) overnight.

-

After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.

-

Filter any insoluble material and separate the organic layer.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude methyl 3-formyl-4-hydroxybenzoate can be purified by column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of purified methyl 3-formyl-4-hydroxybenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm). Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is usually required to obtain a good spectrum.

-

The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their connectivity in methyl 3-formyl-4-hydroxybenzoate, which dictates the observed (predicted) NMR spectral features.

Functional group connectivity in methyl 3-formyl-4-hydroxybenzoate.

This guide provides a foundational understanding of the NMR characteristics of methyl 3-formyl-4-hydroxybenzoate for researchers and professionals in the field. While the presented spectral data is predicted, it offers a robust framework for the interpretation of experimental results.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 3-formyl-4-hydroxybenzoate. This document details the characterization of the compound's molecular structure through ¹H NMR spectroscopy, offering a summary of quantitative data, a detailed experimental protocol, and a visual representation of the proton relationships.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of Methyl 3-formyl-4-hydroxybenzoate was recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hydroxyl (-OH) | 11.54 | Singlet (s) | - | 1H |

| Aldehyde (-CHO) | 10.27 | Singlet (s) | - | 1H |

| Aromatic (H-2) | 8.21 | Doublet (d) | 2.4 | 1H |

| Aromatic (H-6) | 8.03 | Doublet of doublets (dd) | 8.8, 2.4 | 1H |

| Aromatic (H-5) | 7.07 | Doublet (d) | 8.8 | 1H |

| Methyl (-OCH₃) | 3.79 | Singlet (s) | - | 3H |

Data sourced from a 400 MHz spectrum in DMSO-d₆.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of Methyl 3-formyl-4-hydroxybenzoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 3-formyl-4-hydroxybenzoate (CAS: 24589-99-9).[2][3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.[1]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

A standard one-pulse sequence is utilized for the acquisition of the ¹H NMR spectrum.

-

The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

A relaxation delay of 1-5 seconds is set to allow for full proton relaxation between scans.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected to ensure accurate integration.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

The signals are integrated to determine the relative number of protons.

-

The multiplicities (singlet, doublet, doublet of doublets, etc.) and coupling constants are determined from the splitting patterns of the signals.

Visualization of Proton Coupling Relationships

The following diagram illustrates the through-bond coupling relationships between the aromatic protons of Methyl 3-formyl-4-hydroxybenzoate as determined by the ¹H NMR spectral data.

Caption: Coupling relationships of aromatic protons.

This diagram visually represents the ortho-coupling between H-5 and H-6 and the meta-coupling between H-6 and H-2, as evidenced by the observed splitting patterns and coupling constants in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-formyl-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the ¹³C NMR spectrum is crucial for structural elucidation, purity assessment, and quality control in drug discovery and development.

Predicted ¹³C NMR Data

Due to the limited availability of public experimental spectra for methyl 3-formyl-4-hydroxybenzoate, the following data is a consensus prediction derived from established NMR prediction algorithms and comparison with experimentally verified data for structurally analogous compounds, such as salicylaldehyde (B1680747) and methylparaben derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for Methyl 3-formyl-4-hydroxybenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Notes |

| C=O (ester) | ~166 | Singlet | The ester carbonyl carbon is typically found in this downfield region. |

| C=O (aldehyde) | ~195 | Doublet | The formyl carbon exhibits a characteristic downfield shift. |

| C4-OH | ~162 | Singlet | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| C1 | ~125 | Singlet | Quaternary carbon of the benzene (B151609) ring. |

| C3-CHO | ~128 | Singlet | Quaternary carbon of the benzene ring adjacent to the formyl group. |

| C5 | ~132 | Doublet | Aromatic CH, expected to be downfield due to the influence of the adjacent ester group. |

| C2 | ~118 | Doublet | Aromatic CH. |

| C6 | ~116 | Doublet | Aromatic CH. |

| O-CH₃ | ~52 | Quartet | The methyl carbon of the ester group. |

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the fundamental principles of ¹³C NMR spectroscopy, including the effects of electron-withdrawing and electron-donating groups on the chemical environment of the carbon atoms.

-

Carbonyl Carbons: The aldehyde and ester carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The aldehyde carbonyl is typically found further downfield than the ester carbonyl.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The C4 carbon, bonded to the electron-donating hydroxyl group, is significantly deshielded. The carbons ortho and para to the hydroxyl group (C3 and C5) are shielded relative to the unsubstituted benzene, while the carbons meta to it (C2 and C6) are less affected. The electron-withdrawing formyl and methoxycarbonyl groups further influence the precise chemical shifts.

-

Aliphatic Carbon: The methyl carbon of the ester group (O-CH₃) appears in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of methyl 3-formyl-4-hydroxybenzoate.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of methyl 3-formyl-4-hydroxybenzoate is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used if higher solubility is required.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although quantitative analysis is not the primary goal of a standard ¹³C spectrum.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of methyl 3-formyl-4-hydroxybenzoate with the carbon atoms numbered according to IUPAC nomenclature, which is consistent with the assignments in Table 1.

Caption: Molecular structure of Methyl 3-formyl-4-hydroxybenzoate with carbon numbering.

This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹³C NMR spectrum of methyl 3-formyl-4-hydroxybenzoate, aiding in the critical processes of drug development and chemical analysis.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-formyl-4-hydroxybenzoate, a compound of interest in various scientific domains, including drug discovery and materials science. This document outlines the key molecular properties, expected mass spectrometry data under different ionization techniques, detailed experimental protocols for its analysis, and a plausible signaling pathway based on the activities of structurally related compounds. The information is presented to facilitate the identification, characterization, and quantification of this molecule in complex matrices.

Introduction

Methyl 3-formyl-4-hydroxybenzoate (MFHB) is an aromatic organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring a hydroxyl group, a formyl group, and a methyl ester on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis and a potential modulator of biological pathways. Accurate and reliable analytical methods are crucial for its study, with mass spectrometry being a primary tool for its identification and quantification.

Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 24589-99-9 |

| Appearance | White to light yellow solid |

| Synonyms | 5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoic acid methyl ester |

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For Methyl 3-formyl-4-hydroxybenzoate, ESI mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule.

Table 1: ESI-MS Data for Methyl 3-formyl-4-hydroxybenzoate

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 181.0495 | 181.04[3] |

Predicted Electron Ionization (EI) Mass Spectrometry and Fragmentation

The main fragmentation pathways are expected to involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the formyl group (-CHO), and subsequent cleavages of the aromatic ring.

Table 2: Predicted EI-MS Fragmentation Data for Methyl 3-formyl-4-hydroxybenzoate

| m/z | Proposed Fragment Ion | Neutral Loss |

| 180 | [C₉H₈O₄]⁺• (Molecular Ion) | - |

| 151 | [M - CHO]⁺ | •CHO |

| 149 | [M - OCH₃]⁺ | •OCH₃ |

| 121 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

| 93 | [C₆H₅O]⁺ | CO from m/z 121 |

| 65 | [C₅H₅]⁺ | CO from m/z 93 |

Experimental Protocols

The following is a representative protocol for the analysis of Methyl 3-formyl-4-hydroxybenzoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of phenolic compounds in various matrices.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of Methyl 3-formyl-4-hydroxybenzoate (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

-

Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of phenolic compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 10 µL.

-

-

Mass Spectrometer Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Cone Gas Flow: 50 - 100 L/hr.

-

Collision Gas: Argon.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. For MRM, the transition of the precursor ion (m/z 181.04) to one or more product ions would be monitored.

-

Visualizations

Predicted Fragmentation Pathway of Methyl 3-formyl-4-hydroxybenzoate

Caption: Predicted EI fragmentation of Methyl 3-formyl-4-hydroxybenzoate.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of Methyl 3-formyl-4-hydroxybenzoate.

Plausible Signaling Pathway Involvement

Derivatives of salicylaldehyde (B1680747) have been noted for their antioxidant and anti-inflammatory properties.[6][7] A structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to inhibit osteoclastogenesis by activating the Nrf2 signaling pathway.[8] The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. It is plausible that Methyl 3-formyl-4-hydroxybenzoate could also modulate this pathway.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 4-FORMYL-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 3,4-dihydroxybenzoate inhibits RANKL-induced osteoclastogenesis via Nrf2 signaling in vitro and suppresses LPS-induced osteolysis and ovariectomy-induced osteoporosis in vivo : Methyl 3,4-dihydroxybenzoate inhibits osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-formyl-4-hydroxybenzoate: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-formyl-4-hydroxybenzoate is a benzoic acid derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. As with any chemical compound, a thorough understanding of its safety and hazard profile is paramount for ensuring safe handling, storage, and use in a research and development setting. This technical guide provides an in-depth overview of the known safety and hazards associated with Methyl 3-formyl-4-hydroxybenzoate, based on available data. It includes a summary of its GHS classification, detailed experimental protocols for key toxicological endpoints, and a workflow for safe handling.

Safety and Hazard Profile

Methyl 3-formyl-4-hydroxybenzoate is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification and Hazard Summary

The following table summarizes the GHS classification and associated hazard information for Methyl 3-formyl-4-hydroxybenzoate.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Statements

A comprehensive list of precautionary statements for handling Methyl 3-formyl-4-hydroxybenzoate is provided below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P330 | Rinse mouth.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for Methyl 3-formyl-4-hydroxybenzoate are not publicly available, the hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints associated with this compound.

Acute Oral Toxicity (OECD Guidelines 420, 423, and 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides three alternative methods to the traditional LD50 test: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[4] These methods use fewer animals and aim to reduce pain and suffering.

Objective: To determine the acute oral toxicity of a substance, leading to a classification of its hazard.

General Methodology (Applicable to all three guidelines):

-

Test Animals: Healthy, young adult rodents (typically rats, preferably females) are used.[5] Animals are fasted before administration of the test substance.[5]

-

Administration: The test substance is administered in a single dose by gavage.[5]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

-

Endpoints: The primary endpoint is mortality. Other signs of toxicity, such as changes in skin, fur, eyes, and behavior, are also recorded.

Specifics of each guideline:

-

OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[7]

-

OECD 423 (Acute Toxic Class Method): This method is a stepwise procedure with three animals of a single sex per step. The outcome of each step (mortality or no mortality) determines the next step: either dosing at a higher or lower fixed dose level or terminating the study.[8]

-

OECD 425 (Up-and-Down Procedure): This is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of an LD50 value with a confidence interval.[6]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

The "Causes skin irritation" classification is increasingly determined using in vitro methods that avoid the use of live animals. OECD Guideline 439 is a validated in vitro method for assessing skin irritation potential.[9]

Objective: To identify substances that are likely to cause reversible skin damage.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the upper layers of human skin, is used.[10]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.[10]

-

After a defined exposure period (typically 15-60 minutes), the substance is removed by rinsing.[10]

-

The tissues are then incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.[10]

-

-

Endpoint Measurement: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which can be quantified spectrophotometrically.[10]

-

Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to control tissues.[9][10]

Serious Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

The "Causes serious eye irritation" classification is also increasingly determined using in vitro methods. OECD Guideline 492 is a method for identifying substances that do not cause serious eye damage or irritation. Other in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), can be used to identify severe irritants.

Objective: To assess the potential of a substance to cause reversible or irreversible eye damage.

Methodology (OECD 492):

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is used. This is a three-dimensional tissue construct that mimics the human corneal epithelium.

-

Procedure:

-

The test substance is applied topically to the surface of the RhCE tissue.

-

The exposure time varies depending on whether the substance is a liquid or a solid.

-

After exposure, the substance is removed, and the tissues undergo a post-exposure incubation period.

-

-

Endpoint Measurement: Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Classification: The test is used to identify substances that are not classified as eye irritants. A substance is considered a non-irritant if the tissue viability remains above a certain threshold (typically > 60%).

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of Methyl 3-formyl-4-hydroxybenzoate, from initial risk assessment to emergency response.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 3-甲酰基-4-羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-Formyl-4-hydroxybenzoate | 24589-99-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

Methyl 3-formyl-4-hydroxybenzoate solubility

An In-depth Technical Guide to the Solubility of Methyl 3-Formyl-4-hydroxybenzoate

For professionals in research, science, and drug development, understanding the solubility of a compound is a critical first step in its potential application. This guide provides a comprehensive overview of the solubility of methyl 3-formyl-4-hydroxybenzoate, a versatile organic compound with applications as a synthetic intermediate. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the structurally similar and well-studied compound, methyl 4-hydroxybenzoate (B8730719) (methylparaben), to provide a comparative context for its solubility profile.

Physicochemical Properties